molecular formula C8H10F2N2O B13316817 3-Amino-2,2-difluoro-3-(pyridin-4-YL)propan-1-OL

3-Amino-2,2-difluoro-3-(pyridin-4-YL)propan-1-OL

Cat. No.: B13316817
M. Wt: 188.17 g/mol
InChI Key: SBSCQCYKMDEGSW-UHFFFAOYSA-N
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Description

3-Amino-2,2-difluoro-3-(pyridin-4-yl)propan-1-ol is a fluorinated organic compound that features a pyridine ring substituted with an amino group and two fluorine atoms. The presence of fluorine atoms in the molecule imparts unique chemical and biological properties, making it a compound of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the nucleophilic substitution reaction using pentafluoropyridine and sodium azide, followed by further reactions to introduce the amino and hydroxyl groups . The reaction conditions often require the use of polar aprotic solvents and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the availability of fluorinated synthetic blocks and effective fluorinating reagents facilitates the industrial synthesis of this compound .

Chemical Reactions Analysis

Types of Reactions

3-Amino-2,2-difluoro-3-(pyridin-4-yl)propan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reaction conditions vary depending on the desired product but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include fluorinated ketones, aldehydes, amines, and alcohols. These products retain the unique properties imparted by the fluorine atoms, making them valuable intermediates in various chemical processes .

Scientific Research Applications

3-Amino-2,2-difluoro-3-(pyridin-4-yl)propan-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-amino-2,2-difluoro-3-(pyridin-4-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules. This interaction can lead to the inhibition of enzymes or modulation of receptor activity, resulting in various biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other fluorinated pyridines and fluoropyridines fused with carbo- and heterocycles. Examples include 2,3,4-fluoropyridines and perfluoroalkylpyridines .

Uniqueness

The uniqueness of 3-amino-2,2-difluoro-3-(pyridin-4-yl)propan-1-ol lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of amino and hydroxyl groups with fluorine atoms makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C8H10F2N2O

Molecular Weight

188.17 g/mol

IUPAC Name

3-amino-2,2-difluoro-3-pyridin-4-ylpropan-1-ol

InChI

InChI=1S/C8H10F2N2O/c9-8(10,5-13)7(11)6-1-3-12-4-2-6/h1-4,7,13H,5,11H2

InChI Key

SBSCQCYKMDEGSW-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1C(C(CO)(F)F)N

Origin of Product

United States

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